Isorugulosuvine

Description

Structure

3D Structure

Properties

IUPAC Name |

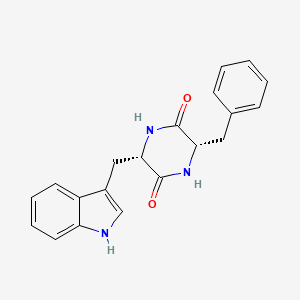

(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKAUWOMPJEMI-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017851 | |

| Record name | Isorugulosuvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-48-8 | |

| Record name | Isorugulosuvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of (11S,14S)-Cyclo-(L-Trp-L-Phe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities. This technical guide focuses on the structure, stereochemistry, and biological significance of (11S,14S)-Cyclo-(L-Trp-L-Phe), a cyclic dipeptide composed of L-tryptophan and L-phenylalanine. The standard chemical nomenclature for this molecule is (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione. This document provides a comprehensive overview of its structural features, stereochemical configuration, and relevant spectroscopic data. Furthermore, it details a representative synthetic protocol and discusses its potential as an antimicrobial agent through the inhibition of bacterial quorum sensing.

Introduction

(3S,6S)-Cyclo-(L-Trp-L-Phe) is a secondary metabolite produced by various microorganisms, including fungi and bacteria.[1] Its rigid cyclic structure, formed by the condensation of L-tryptophan and L-phenylalanine, confers significant enzymatic stability compared to its linear counterparts. This stability, coupled with its diverse biological activities, makes it an attractive scaffold for drug discovery and development. The presence of two aromatic side chains, the indole of tryptophan and the phenyl group of phenylalanine, allows for various non-covalent interactions, which are crucial for its biological function.[1]

Structure and Stereochemistry

The core of (3S,6S)-Cyclo-(L-Trp-L-Phe) is a six-membered diketopiperazine ring. The stereochemistry of this molecule is defined by the chirality of the precursor amino acids.

-

Diketopiperazine Ring: The DKP ring is generally not planar and tends to adopt a boat-like conformation to minimize steric hindrance between the two bulky side chains.

-

Stereocenters: The use of L-tryptophan and L-phenylalanine as starting materials results in the (S) configuration at both chiral centers, C3 and C6, of the piperazine-2,5-dione ring. The full IUPAC name is (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione. The nomenclature (11S, 14S) in the topic title likely refers to a different, less common numbering system.

-

Side Chain Conformation: The bulky indolemethyl and benzyl side chains have preferred orientations to minimize steric clash. The conformation is influenced by the solvent and the solid-state packing forces. In solution, there is often an equilibrium between folded and extended conformers.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉N₃O₂ | [2] |

| Molecular Weight | 333.39 g/mol | [2] |

| CAS Number | 82597-82-8 | [2] |

| Appearance | White solid | Chem-Impex |

Quantitative Structural Data

As of the latest literature review, a complete, publicly available crystal structure for (3S,6S)-Cyclo-(L-Trp-L-Phe) has not been deposited in major crystallographic databases. However, the structural parameters can be inferred from closely related cyclic dipeptides. For illustrative purposes, the crystallographic data for a similar compound, Cyclo(L-Phe-L-Pro), is presented below. This data provides insight into the typical bond lengths and angles of the diketopiperazine core.

Representative Crystallographic Data: Cyclo(L-Phe-L-Pro)

Please note: This data is for a related compound and should be used as a reference for the general geometry of the diketopiperazine ring.

| Parameter | Bond Length (Å) / Bond Angle (°) | Torsion Angle (°) |

| N1-C2 | 1.33 | |

| C2-O1 | 1.24 | |

| C2-C3 | 1.52 | |

| C3-N4 | 1.46 | |

| N4-C5 | 1.34 | |

| C5-O2 | 1.23 | |

| C5-C6 | 1.52 | |

| C6-N1 | 1.46 | |

| C6-N1-C2 | 124.5 | |

| N1-C2-C3 | 116.8 | |

| C2-C3-N4 | 110.1 | |

| C3-N4-C5 | 123.9 | |

| N4-C5-C6 | 117.2 | |

| C5-C6-N1 | 110.5 | |

| C6-N1-C2-C3: 10.2 | ||

| N1-C2-C3-N4: -32.5 | ||

| C2-C3-N4-C5: 25.8 | ||

| C3-N4-C5-C6: 11.5 | ||

| N4-C5-C6-N1: -35.2 | ||

| C5-C6-N1-C2: 20.9 |

Data derived from the Cambridge Crystallographic Data Centre (CCDC) entry 620932 for Cyclo(L-Phe-L-Pro).[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of (3S,6S)-Cyclo-(L-Trp-L-Phe).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for (3S,6S)-Cyclo-(L-Trp-L-Phe) is not fully reported in the literature. However, based on the known chemical shifts of the constituent amino acids and data from similar cyclic dipeptides, a predicted spectrum can be outlined. The following table presents representative ¹H and ¹³C NMR chemical shifts for the related Cyclo(L-Phe-L-Pro) to provide an expected range for the signals of the phenylalanine moiety and the diketopiperazine ring.[4]

Representative NMR Data for Cyclo(L-Phe-L-Pro) in CDCl₃ [4]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenylalanine Residue | ||

| α-CH | 4.32 (dd, J = 10.4, 3.7 Hz) | 56.31 |

| β-CH₂ | 3.65 (m), 2.84 (dd, J = 14.5, 10.3 Hz) | 36.80 |

| Phenyl C1' | - | 135.77 |

| Phenyl C2'/C6' | 7.25 (d, J = 7.5 Hz) | 129.27 |

| Phenyl C3'/C5' | 7.38 (t, J = 7.3 Hz) | 129.17 |

| Phenyl C4' | 7.31 (t, J = 7.2 Hz) | 127.60 |

| Proline Residue | ||

| α-CH | 4.11 (t, J = 8.1 Hz) | 59.12 |

| β-CH₂ | 2.36 (m), 2.05 (m) | 28.33 |

| γ-CH₂ | 1.95 (m) | 22.51 |

| δ-CH₂ | 3.68 (dt), 3.58 (m) | 45.49 |

| Diketopiperazine Ring | ||

| C=O (Phe) | - | 165.05 |

| C=O (Pro) | - | 169.70 |

| NH (Phe) | 5.92 (s) | - |

For (3S,6S)-Cyclo-(L-Trp-L-Phe), one would expect to see additional signals corresponding to the tryptophan residue, including the characteristic aromatic protons of the indole ring and the protons of the indole NH.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₂₀H₁₉N₃O₂, the expected exact mass is 333.1477. The protonated molecule [M+H]⁺ would be observed at m/z 334.1550.

Experimental Protocols

Representative Synthesis of (3S,6S)-Cyclo-(L-Trp-L-Phe)

The synthesis of diketopiperazines can be achieved through both solution-phase and solid-phase methods. Below is a representative solution-phase synthesis adapted from general procedures for diketopiperazine formation.[5]

Step 1: Synthesis of the Linear Dipeptide

-

To a solution of N-Boc-L-Tryptophan (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

To the filtrate, add L-Phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected linear dipeptide, Boc-L-Trp-L-Phe-OMe.

Step 2: Deprotection and Cyclization

-

Dissolve the protected dipeptide in a 4M solution of HCl in dioxane to remove the Boc protecting group. Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the dipeptide methyl ester hydrochloride salt.

-

Dissolve the salt in a high-boiling point solvent such as toluene or xylene.

-

Add a weak base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt.

-

Heat the reaction mixture to reflux for 12-24 hours to promote cyclization with the elimination of methanol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield (3S,6S)-Cyclo-(L-Trp-L-Phe) as a solid.

dot

Caption: Workflow for the solution-phase synthesis of Cyclo(L-Trp-L-Phe).

Biological Activity and Signaling Pathways

Cyclic dipeptides containing tryptophan and phenylalanine have been reported to possess a range of biological activities, including antimicrobial, antifungal, and antitumor effects.[6][7] One of the key mechanisms underlying their antimicrobial activity is the inhibition of bacterial quorum sensing (QS).

Inhibition of Quorum Sensing

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. (3S,6S)-Cyclo-(L-Trp-L-Phe) and related compounds can act as antagonists of QS receptors, thereby disrupting these pathogenic processes.[8][9]

A well-studied example is the inhibition of the accessory gene regulator (agr) system in Staphylococcus aureus. The agr system controls the expression of numerous virulence factors. The signaling molecule in this system is an autoinducing peptide (AIP). (3S,6S)-Cyclo-(L-Trp-L-Phe) is thought to competitively bind to the AgrC receptor, preventing the binding of the native AIP and thereby inhibiting the downstream signaling cascade that leads to virulence factor production.[8]

dot

Caption: Logical diagram of the inhibition of the S. aureus Agr quorum sensing system.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(L-Phe-L-Pro) | C14H16N2O2 | CID 443440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108929315A - Piperazine -2,5- diketone of 3R- indole methyl -6S- methionine modification, synthesis, activity and application - Google Patents [patents.google.com]

- 6. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Biological Activity of Cyclo(L-Trp-L-Phe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Trp-L-Phe) is a cyclic dipeptide (also known as a 2,5-diketopiperazine) composed of L-tryptophan and L-phenylalanine residues. These cyclic peptides are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine organisms. Due to their rigid conformation, they are often more resistant to enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic drug development. This technical guide provides a comprehensive overview of the known biological activities of Cyclo(L-Trp-L-Phe) and its close analogs, with a focus on its potential anticancer, antimicrobial, and neuroprotective effects. The information is presented with detailed experimental protocols and visual representations of key signaling pathways to support further research and development.

Data Presentation: Biological Activities of Cyclo(L-Trp-L-Phe) and Analogs

While specific quantitative data for the cytotoxicity and antimicrobial activity of Cyclo(L-Trp-L-Phe) is not extensively available in the public domain, the following tables summarize the reported biological activities for this compound and its close structural analogs. This data provides valuable insights into the potential therapeutic applications of this class of molecules.

Table 1: Anticancer Activity of Cyclo(L-Trp-L-Phe) and Related Cyclodipeptides

| Compound | Cancer Cell Line(s) | Observed Effect / IC50 | Citation(s) |

| Brevianamide F (Cyclo(L-Trp-L-Pro)) | OVCAR-8 (ovarian carcinoma) | IC50 = 11.9 µg/mL | [1] |

| Cyclo(L-Phe-L-Pro) | HT-29 (colon) | Induces apoptosis; >50% growth inhibition at 10 mM | [1] |

| Cyclo(L-Phe-D-Pro) | HCT116 (colon) | Cytotoxic effects observed | |

| Prenylated forms of cyclo(L-Trp-L-Trp) | Human leukemia and ovarian cell lines | Cytotoxic |

Table 2: Antimicrobial Activity of Tryptophan and Phenylalanine-Containing Cyclodipeptides

| Compound/Analog | Target Organism(s) | Observed Effect / MIC | Citation(s) |

| Cyclo(Pro-Trp) | Broad spectrum antibacterial properties | Not specified | [2] |

| Cyclo(Trp-Pro) | Broad spectrum antifungal properties | Not specified | [2] |

| Cyclo(Trp-Trp) | Acinetobacter baumannii (multidrug-resistant) | MICs = 12.5-25 µg/ml | |

| Cyclo(Trp-Trp) | B. subtilis, M. luteus, S. aureus, S. cerevisiae, A. niger, C. albicans | MICs = 12.5-50 µg/ml | |

| Cyclo(L-Trp-L-Ser) | Chromobacterium violaceum CV026, Pseudomonas aeruginosa PAO1 | MICs > 15 mM (low solubility) | [3] |

| Tryptophan-based surfactants (C12 and C14 alkyl chains) | Gram-positive and Gram-negative bacteria | Effective antimicrobial activity | [4] |

Core Biological Activities and Signaling Pathways

Cyclo(L-Trp-L-Phe) and its analogs have been shown to exert their biological effects through the modulation of several key cellular signaling pathways. These include the induction of apoptosis in cancer cells and the modulation of inflammatory and metabolic pathways.

Induction of Apoptosis

Several studies have indicated that cyclodipeptides containing phenylalanine and proline can induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for the elimination of malignant cells. The process of apoptosis is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.

Modulation of NF-κB and PPARγ Signaling Pathways

Recent research has shed light on the neuroprotective effects of cyclodipeptides, with a study on Cyclo(L-Pro-L-Phe) demonstrating its ability to act as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] Activation of PPARγ is known to have anti-inflammatory effects, partly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] The NF-κB pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines. This suggests that Cyclo(L-Trp-L-Phe) may exert anti-inflammatory and neuroprotective effects through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of Cyclo(L-Trp-L-Phe) and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (Cyclo(L-Trp-L-Phe)) dissolved in a suitable solvent (e.g., DMSO)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Assay

The Kirby-Bauer disc diffusion method is a standard technique used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

-

Sterile filter paper discs

-

Test compound (Cyclo(L-Trp-L-Phe)) solution of known concentration

-

Positive control antibiotic discs

-

Forceps

-

Incubator

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial broth culture. Rotate the swab against the side of the tube to remove excess liquid. Evenly swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of bacterial growth.

-

Disc Application: Using sterile forceps, place a filter paper disc impregnated with a known concentration of Cyclo(L-Trp-L-Phe) onto the surface of the agar. Gently press the disc to ensure complete contact with the agar. Place a positive control antibiotic disc on the same plate.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

-

Interpretation: The size of the zone of inhibition is related to the susceptibility of the microorganism to the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics. For novel compounds, the diameter of the zone provides a qualitative measure of antimicrobial activity.

Apoptosis Detection: Caspase Activity Assay

Caspase activity assays are used to measure the activity of caspases, which are key mediators of apoptosis. Fluorometric assays are commonly used for their high sensitivity.

Materials:

-

Cell culture and treatment reagents as described for the MTT assay

-

Caspase-3/7 assay kit (containing a fluorogenic caspase substrate, e.g., Ac-DEVD-AMC)

-

Lysis buffer

-

96-well black microtiter plates

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment: Treat cells with the test compound as described for the MTT assay. Include positive and negative controls for apoptosis induction.

-

Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release the caspases.

-

Substrate Addition: Add the fluorogenic caspase substrate to each well containing the cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC-based substrates).

-

Data Analysis: The fluorescence intensity is proportional to the caspase activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.

Conclusion

Cyclo(L-Trp-L-Phe) and its analogs represent a promising class of bioactive compounds with potential applications in oncology, infectious diseases, and neuroprotective therapies. While further research is needed to fully elucidate the specific mechanisms of action and to obtain more comprehensive quantitative data for Cyclo(L-Trp-L-Phe) itself, the available evidence strongly supports its continued investigation as a lead scaffold for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors.

References

- 1. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(L-Trp-L-Phe): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation methodologies, and reported biological activities of the cyclic dipeptide, Cyclo(L-Trp-L-Phe). The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Cyclo(L-Trp-L-Phe)

Cyclo(L-Trp-L-Phe) is a secondary metabolite predominantly found in a variety of fungal species, particularly those from the Aspergillus and Penicillium genera. These fungi have been isolated from diverse environments, including marine and terrestrial ecosystems, often as endophytes within plants or associated with marine invertebrates. Several bacterial species are also known to produce diketopiperazines, and some have been identified as sources of Cyclo(L-Trp-L-Phe). Additionally, this cyclic dipeptide has been identified in certain food products.

A summary of notable natural sources for Cyclo(L-Trp-L-Phe) is presented in Table 1.

Table 1: Natural Sources of Cyclo(L-Trp-L-Phe)

| Source Organism/Material | Environment/Host | Reference(s) |

| Aspergillus flavus | Fungi | [1] |

| Aspergillus sydowii | Fungi | [1] |

| Aspergillus versicolor | Endophytic fungus from Piper aduncum | [2] |

| Aspergillus sp. | Sponge-associated fungus from Holoxea sp. | [3] |

| Aspergillus niger EN-13 | Endophytic fungus from marine brown alga Colpomenia sinuosa | |

| Penicillium sp. | Fungus | [3] |

| Fungal endophyte EF8 | Isolated from the conchocelis of Porphyra yezoensis | [3] |

| Various Bacteria | Including Bacillus and Streptomyces species | [1] |

| Chicken essence | Food product | [1] |

Isolation and Purification Protocols

The isolation of Cyclo(L-Trp-L-Phe) from its natural sources typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a representative experimental protocol synthesized from methodologies reported in the literature for the isolation of diketopiperazines from fungal cultures.

Fungal Fermentation and Extraction

-

Fermentation: The source fungus (e.g., Aspergillus or Penicillium sp.) is cultured in a suitable liquid or solid-state medium. For example, a marine-derived fungus can be cultivated in a rice medium prepared with natural sea salt and water for a period of 25-30 days at room temperature.[1]

-

Extraction: The fermented culture (including both mycelia and medium) is exhaustively extracted with an organic solvent, typically ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.[1][2]

Chromatographic Purification

A general workflow for the purification of Cyclo(L-Trp-L-Phe) from the crude extract is depicted in the following diagram.

Caption: General workflow for the isolation and purification of Cyclo(L-Trp-L-Phe).

Step-by-step Chromatographic Protocol:

-

Vacuum Liquid Chromatography (VLC) or Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is subjected to VLC or column chromatography on silica gel.

-

A step-gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 0:100) can be used to afford several primary fractions.[1]

-

-

Silica Gel Column Chromatography (Secondary Fractionation):

-

The fraction containing the target compound, identified by preliminary analysis (e.g., TLC), is further fractionated using silica gel column chromatography.

-

A finer gradient of solvents, such as dichloromethane-methanol (e.g., 50:1), is used for elution to obtain sub-fractions.[1]

-

-

Sephadex LH-20 Chromatography:

-

To remove smaller molecules and pigments, the active sub-fractions can be passed through a Sephadex LH-20 column, typically eluted with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is achieved using preparative reversed-phase HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[1] For example, an isocratic elution with 20% methanol in water can be employed.[1]

-

The elution is monitored by a UV detector, and the peak corresponding to Cyclo(L-Trp-L-Phe) is collected.

-

Structure Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure and stereochemistry.[2]

-

Comparison with Literature Data: The obtained spectroscopic data are compared with published data for Cyclo(L-Trp-L-Phe) to confirm its identity.[2]

Biological Activity and Signaling Pathways

Cyclo(L-Trp-L-Phe) has been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects.[1] The following sections outline the proposed mechanisms of action.

Antimicrobial Activity: Quorum Sensing Inhibition

Cyclic dipeptides, including those containing tryptophan, have been shown to interfere with bacterial quorum sensing (QS).[4][5] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. By disrupting QS, these compounds can inhibit the expression of virulence factors and biofilm formation.[4][5]

The proposed mechanism of QS inhibition by tryptophan-containing cyclic dipeptides is illustrated in the following diagram.

Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(L-Trp-L-Phe).

In this proposed mechanism, Cyclo(L-Trp-L-Phe) acts as a competitive inhibitor, binding to the receptor protein that normally recognizes the bacterial autoinducers. This prevents the activation of the receptor and the subsequent expression of genes responsible for virulence and biofilm formation.

Antitumor Activity: Induction of Apoptosis

The antitumor activity of Cyclo(L-Trp-L-Phe) is thought to be mediated, at least in part, by the induction of apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade initiated by Cyclo(L-Trp-L-Phe) is still under investigation, it is likely to involve one of the major apoptotic pathways. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for anticancer agents.

A generalized representation of the intrinsic apoptotic pathway that could be triggered by Cyclo(L-Trp-L-Phe) is shown below.

Caption: Generalized intrinsic apoptosis pathway potentially induced by Cyclo(L-Trp-L-Phe).

In this pathway, Cyclo(L-Trp-L-Phe) is hypothesized to induce cellular stress, leading to the modulation of the Bcl-2 family of proteins. This results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the dismantling of the cell and apoptotic cell death.

It is important to note that the direct molecular targets of Cyclo(L-Trp-L-Phe) in cancer cells are yet to be fully elucidated, and other signaling pathways may also be involved in its antitumor effects.

Conclusion

Cyclo(L-Trp-L-Phe) is a readily available natural product with promising biological activities. The established protocols for its isolation from fungal sources provide a solid foundation for further research and development. Elucidating the precise molecular mechanisms underlying its antimicrobial and antitumor effects will be crucial for its potential application as a therapeutic agent. This technical guide serves as a comprehensive starting point for researchers interested in exploring the scientific and therapeutic potential of this fascinating cyclic dipeptide.

References

- 1. 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Therapeutic Potential of Tryptophan-Phenylalanine Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan-phenylalanine (Trp-Phe) dipeptides and their derivatives represent a promising class of bioactive molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the current understanding of Trp-Phe dipeptides, focusing on their antibacterial, anti-inflammatory, and antihypertensive properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative efficacy data. Furthermore, the underlying signaling pathways are illustrated to provide a mechanistic context for their biological activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the exploration and application of Trp-Phe dipeptides as novel therapeutic agents.

Introduction

Dipeptides, the smallest class of peptides, have garnered significant attention in recent years due to their diverse biological activities and potential as therapeutic agents. Composed of two amino acids linked by a single peptide bond, their small size offers advantages in terms of synthesis, stability, and bioavailability. Among these, dipeptides containing aromatic amino acids, such as tryptophan and phenylalanine, are of particular interest due to the role of these residues in molecular recognition and binding. This guide focuses specifically on the therapeutic potential of tryptophan-phenylalanine (Trp-Phe) dipeptides and their derivatives.

Recent research has highlighted the promise of Trp-Phe dipeptides in several key therapeutic areas:

-

Antibacterial Activity: Certain Trp-Phe dipeptides have demonstrated broad-spectrum antibacterial activity, including the ability to disrupt bacterial biofilms, a critical factor in persistent infections.

-

Anti-inflammatory Effects: Derivatives of Trp-Phe have been identified as potent antagonists of the formyl peptide receptor 1 (FPR1), a key receptor involved in neutrophil-mediated inflammation.

-

Antihypertensive Properties: Trp-Phe and related dipeptides have shown potential as inhibitors of the angiotensin-converting enzyme (ACE), a central enzyme in the regulation of blood pressure.

This guide will delve into the scientific evidence supporting these therapeutic applications, providing detailed methodologies for the key experiments cited, quantitative data for comparative analysis, and visual representations of the relevant biological pathways.

Therapeutic Applications and Efficacy

The therapeutic potential of Trp-Phe dipeptides is supported by a growing body of preclinical evidence. This section summarizes the key findings and presents the available quantitative data in a structured format for easy comparison.

Antibacterial Activity

Boc-protected Trp-Phe dipeptides have been shown to possess broad-spectrum antibacterial properties. Their mechanism of action is believed to involve the permeabilization of bacterial membranes and the disruption of biofilms.

Table 1: Antibacterial Activity of Boc-Phe-Trp-OMe

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC90) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 230 - 400 |

| Bacillus subtilis | Gram-positive | 230 - 400 |

| Escherichia coli | Gram-negative | 230 - 400 |

| Pseudomonas aeruginosa | Gram-negative | 230 - 400 |

Data sourced from a study on Boc-protected phenylalanine and tryptophan-based dipeptides, which demonstrated their potential as broad-spectrum anti-bacterial agents.

Anti-inflammatory Activity: FPR1 Antagonism

Certain N-benzoyl-Trp-Phe-OMe derivatives have been identified as potent and selective antagonists of FPR1. By blocking this receptor, these dipeptides can inhibit the activation of neutrophils, key cells in the inflammatory response, thereby reducing the release of pro-inflammatory mediators.

Table 2: FPR1 Antagonist Activity of N-benzoyl-Trp-Phe-OMe Derivatives

| Compound | Inhibition of Superoxide Anion (O₂⁻) Generation (IC₅₀, µM) | Inhibition of Neutrophil Elastase Release (IC₅₀, µM) |

| N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 |

Data from a study on tryptophan-containing dipeptide derivatives as formyl peptide receptor 1 antagonists, highlighting their dual inhibitory effects on key neutrophil functions.

Antihypertensive Activity: ACE Inhibition

While specific IC₅₀ values for Trp-Phe dipeptides in ACE inhibition are still emerging in publicly available literature, related tryptophan-containing dipeptides have demonstrated significant ACE inhibitory activity. This suggests that the Trp-Phe scaffold is a promising starting point for the development of novel ACE inhibitors.

Table 3: ACE Inhibitory Activity of Tryptophan-Containing Dipeptides

| Dipeptide | IC₅₀ (µM) |

| Trp-Val | 307.61 |

| Val-Trp | 0.58 |

| Ile-Trp | 0.50 |

| Leu-Trp | 1.11 |

These values demonstrate the potent ACE inhibitory activity of various tryptophan-containing dipeptides, providing a strong rationale for investigating Trp-Phe dipeptides for the same application.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of Trp-Phe Dipeptide Derivatives

Materials:

-

Boc-L-tryptophan N-succinimidyl ester (Boc-(L)-Trp-OSu)

-

L-phenylalanine methyl ester hydrochloride (H-(L)-Phe-OMe)

-

Sodium hydrogen carbonate (NaHCO₃)

-

Acetone

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve Boc-(L)-Trp-OSu (1.0 eq) and H-(L)-Phe-OMe (1.1 eq) in acetone.

-

Add NaHCO₃ (1.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 10 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash successively with 1M HCl and 1M NaOH.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel to obtain pure Boc-Trp-Phe-OMe.

Materials:

-

Tryptophan methyl ester

-

Benzoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Prepare tryptophan methyl ester by reacting tryptophan with thionyl chloride in methanol.

-

In a round-bottom flask, dissolve benzoic acid (1.0 eq), tryptophan methyl ester (1.0 eq), and DMAP (0.1 eq) in CH₂Cl₂.

-

Add EDAC (1.5 eq) and TEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated NH₄Cl solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-benzoyl-Trp-Phe-OMe.

Antibacterial Assays

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Trp-Phe dipeptide stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.

-

Serially dilute the Trp-Phe dipeptide stock solution in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial suspension to each well.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.

Anti-inflammatory Assays (FPR1 Antagonism)

Materials:

-

Human neutrophils

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

fMLP (N-Formylmethionyl-leucyl-phenylalanine)

-

Trp-Phe dipeptide derivative

-

Dual-beam spectrophotometer

Procedure:

-

Isolate human neutrophils from fresh peripheral blood.

-

Pre-incubate neutrophils with the Trp-Phe dipeptide derivative or vehicle control.

-

Add cytochrome c to the neutrophil suspension.

-

Stimulate the neutrophils with fMLP.

-

Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.

-

Perform a parallel experiment in the presence of SOD to confirm that the observed reduction is due to superoxide.

-

Calculate the inhibitory effect of the dipeptide on superoxide generation.

Materials:

-

Human neutrophils

-

fMLP

-

Specific neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Trp-Phe dipeptide derivative

-

Microplate reader

Procedure:

-

Isolate human neutrophils.

-

Pre-incubate the neutrophils with the Trp-Phe dipeptide derivative or vehicle control.

-

Stimulate the cells with fMLP to induce degranulation and elastase release.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Add the specific elastase substrate to the supernatant.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) to quantify the enzymatic activity of the released elastase.

-

Determine the inhibitory effect of the dipeptide on elastase release.

Antihypertensive Assay (ACE Inhibition)

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Trp-Phe dipeptide

-

Borate buffer

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Pre-incubate ACE with various concentrations of the Trp-Phe dipeptide or a known ACE inhibitor (e.g., captopril) as a positive control.

-

Initiate the enzymatic reaction by adding the substrate HHL.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding an acid (e.g., HCl).

-

Extract the hippuric acid (HA) formed from the reaction into ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the HA in water.

-

Measure the absorbance of the HA at 228 nm.

-

Calculate the percentage of ACE inhibition and determine the IC₅₀ value of the dipeptide.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which Trp-Phe dipeptides exert their therapeutic effects is crucial for their rational design and development. This section provides a visual representation of the key signaling cascades involved.

FPR1 Signaling Pathway in Neutrophils

Trp-Phe dipeptide derivatives that act as FPR1 antagonists interfere with the initial steps of a pro-inflammatory signaling cascade in neutrophils.

Caption: FPR1 signaling pathway and the antagonistic action of Trp-Phe dipeptides.

ACE Signaling Pathway and Inhibition

Trp-Phe dipeptides with ACE inhibitory activity prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby contributing to the regulation of blood pressure.

Caption: ACE signaling pathway and inhibition by Trp-Phe dipeptides.

General Experimental Workflow

The investigation of the therapeutic potential of Trp-Phe dipeptides typically follows a structured workflow, from synthesis to biological evaluation.

References

Cyclo(L-Trp-L-Phe) mechanism of action in neuronal cells

In contrast, a closely related cyclic dipeptide, Cyclo(L-Pro-L-Phe) , has been more extensively studied, providing a valuable proxy for understanding the potential neuroprotective mechanisms of this class of molecules. This technical guide will therefore focus on the established mechanism of action of Cyclo(L-Pro-L-Phe) in neuronal cells, presenting the available data in the requested format, including detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations. This information can serve as a foundational reference for researchers and drug development professionals interested in the neuropharmacological potential of cyclic dipeptides.

Cyclo(L-Pro-L-Phe): A Neuroprotective Cyclic Dipeptide

Cyclo(L-Pro-L-Phe) has demonstrated significant neuroprotective activity against oxidative stress-induced neurodegeneration in neuronal cell models.[1][2] Its mechanism of action is primarily attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2]

Core Mechanism of Action: PPAR-γ Activation

Cyclo(L-Pro-L-Phe) has been identified as a potent activator of PPAR-γ in both Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells.[1][2] Activation of PPAR-γ is implicated in mediating anti-inflammatory, anti-apoptotic, and anti-oxidative effects, which collectively contribute to its neuroprotective properties.[1]

Signaling Pathways Modulated by Cyclo(L-Pro-L-Phe)

The neuroprotective effects of Cyclo(L-Pro-L-Phe) are mediated through the modulation of several key signaling pathways downstream of PPAR-γ activation:

-

Reduction of Oxidative Stress: The compound effectively reduces the generation of reactive oxygen species (ROS) induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1][2]

-

Inhibition of Mitochondrial Apoptotic Pathway: Cyclo(L-Pro-L-Phe) prevents the loss of mitochondrial membrane potential and inhibits the activation of key apoptosis-related proteins, including caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][2]

-

Suppression of Inflammatory Response: It inhibits the activation and nuclear translocation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][3]

Below is a diagram illustrating the proposed signaling pathway of Cyclo(L-Pro-L-Phe) in neuronal cells.

Caption: Signaling pathway of Cyclo(L-Pro-L-Phe) in neuronal cells.

Quantitative Data Summary

The neuroprotective effects of Cyclo(L-Pro-L-Phe) have been quantified in various assays using the SH-SY5Y human neuroblastoma cell line.

| Assay | Treatment Conditions | Result | Reference |

| PPAR-γ Transactivation | 40 µM Cyclo(L-Pro-L-Phe) in Ac2F cells | Significant activation of PPAR-γ | [1] |

| Cell Viability (MTT Assay) | Pre-treatment with 40 µM Cyclo(L-Pro-L-Phe) followed by H₂O₂ | Increased cell viability compared to H₂O₂ alone | [1] |

| LDH Release Assay | Pre-treatment with 40 µM Cyclo(L-Pro-L-Phe) followed by H₂O₂ | Decreased H₂O₂-induced cytotoxicity to 45.9% | [3] |

| ROS Generation | Pre-treatment with Cyclo(L-Pro-L-Phe) followed by H₂O₂ | Reduction in H₂O₂-induced ROS generation | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the neuroprotective effects of Cyclo(L-Pro-L-Phe).

Cell Culture

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

PPAR-γ Transactivation Assay (Luciferase Assay)

-

Cell Seeding: Ac2F rat liver cells are seeded in 24-well plates.

-

Transfection: Cells are co-transfected with a PPAR-γ expression vector and a luciferase reporter plasmid containing PPAR response elements.

-

Treatment: After 24 hours, cells are treated with Cyclo(L-Pro-L-Phe) (e.g., 10 µM and 40 µM) or a positive control (e.g., rosiglitazone) for 24 hours.

-

Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer. Results are normalized to total protein concentration.

MTT Assay for Cell Viability

-

Cell Seeding: SH-SY5Y cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of Cyclo(L-Pro-L-Phe) for a specified duration (e.g., 10 hours).

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (excluding control wells) to induce cytotoxicity and incubated for a further period (e.g., 15 hours).

-

MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

-

Experimental Setup: The experimental setup is similar to the MTT assay with pre-treatment of Cyclo(L-Pro-L-Phe) followed by H₂O₂ exposure.

-

Sample Collection: After the incubation period, the culture medium is collected.

-

LDH Measurement: The amount of LDH released into the medium is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

Measurement of Intracellular ROS

-

Cell Seeding and Treatment: SH-SY5Y cells are seeded and treated as described for the MTT assay.

-

DCFH-DA Staining: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 20 µM) for 30 minutes at 37°C.

-

Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF) is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Western Blot Analysis for Apoptotic Proteins

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram illustrating a typical experimental workflow for assessing neuroprotection.

Caption: A typical experimental workflow for assessing neuroprotection.

Contextual Information on Cyclo(L-Trp-L-Phe) and its Constituent Amino Acids

While detailed mechanistic studies on Cyclo(L-Trp-L-Phe) are limited, some general information suggests its potential in neuroscience. It is recognized for its stability and bioavailability, making it a candidate for pharmaceutical development, particularly for neurological disorders due to its potential to influence neurotransmitter activity.[4]

The constituent amino acids, L-tryptophan and L-phenylalanine, are crucial for brain function. L-tryptophan is a precursor to the neurotransmitter serotonin, which is involved in mood regulation.[5] L-phenylalanine is a precursor to tyrosine, which is essential for the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine. However, it is important to note that the biological activity of the cyclic dipeptide can be distinct from its constituent amino acids.

References

- 1. Oxidative status in neuroblastoma: a source of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct mechanisms of neuronal apoptosis are triggered by antagonism of Bcl-2/Bcl-x(L) versus induction of the BH3-only protein Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(L-Trp-L-Phe): A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Trp-L-Phe), a cyclic dipeptide composed of L-tryptophan and L-phenylalanine, is a naturally occurring secondary metabolite found in various fungi and bacteria. Its rigid cyclic structure imparts enhanced stability against enzymatic degradation compared to its linear counterparts, making it an attractive scaffold for therapeutic development.[1] This technical guide provides an in-depth overview of the known physical and chemical properties of Cyclo(L-Trp-L-Phe), alongside detailed experimental protocols and an exploration of its potential biological activities and associated signaling pathways.

Physical Properties

While specific experimentally determined quantitative data for Cyclo(L-Trp-L-Phe) is limited in publicly available literature, the properties of closely related cyclic dipeptides provide valuable insights. It is consistently reported as a white solid.[2]

Data Presentation: Physical Properties

| Property | Experimental Value | Notes and References |

| Appearance | White solid | [2] |

| Melting Point | Not available | For the related compound Cyclo(L-Phe-L-Pro), a melting point of 146-148 °C has been reported.[3] |

| Solubility | Not available | The related compound Cyclo(L-Phe-L-Phe) is soluble in ethanol, methanol, DMF, and DMSO.[4] Another related compound, Cyclo(L-Trp-L-Trp), shows solubility in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (5 mg/ml).[5] A general protocol for determining peptide solubility is provided below. |

| Optical Rotation | Not available | A general protocol for determining specific rotation is provided below. For the related compound Cyclo(L-Trp-L-Arg), a specific rotation of -10.5° (c 0.105, MeOH) has been reported.[6] |

Chemical Properties

The chemical structure of Cyclo(L-Trp-L-Phe) is characterized by a central diketopiperazine ring formed by the condensation of L-tryptophan and L-phenylalanine. This structure confers significant conformational rigidity.[1]

Data Presentation: Chemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉N₃O₂ | Chem-Impex[2] |

| Molecular Weight | 333.39 g/mol | Chem-Impex[2] |

| CAS Number | 82597-82-8 | Chem-Impex[2] |

| IUPAC Name | (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione | PubChem |

| InChI Key | CUVKAUWOMPJEMI-ROUUACIJSA-N | BenchChem |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point method can be employed to determine the melting point of Cyclo(L-Trp-L-Phe).[7][8]

Methodology:

-

Ensure the Cyclo(L-Trp-L-Phe) sample is thoroughly dried and in a fine powder form.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Determination of Solubility

The solubility of Cyclo(L-Trp-L-Phe) in various solvents can be determined using the following protocol.

Methodology:

-

Add a small, known amount of Cyclo(L-Trp-L-Phe) to a vial.

-

Incrementally add a specific solvent (e.g., water, ethanol, DMSO) to the vial in known volumes.

-

After each addition, vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

Continue adding the solvent until the solid is completely dissolved.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic peptides like Cyclo(L-Trp-L-Phe).[9]

Methodology:

-

Dissolve a sample of Cyclo(L-Trp-L-Phe) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.

-

Process the NMR data using appropriate software.

-

Assign the proton and carbon signals to the specific atoms in the molecule using the 2D correlation spectra.

-

Use the through-space correlations observed in the NOESY/ROESY spectra to determine the spatial proximity of protons and deduce the three-dimensional conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the fragmentation pattern of Cyclo(L-Trp-L-Phe), which can aid in its identification and structural characterization.

Methodology:

-

Prepare a dilute solution of Cyclo(L-Trp-L-Phe) in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Analyze the resulting fragmentation pattern to identify characteristic product ions, which can provide structural information about the cyclic peptide.[10][11][12][13]

Biological Activity and Signaling Pathways

Cyclo(L-Trp-L-Phe) and related cyclic dipeptides have been investigated for a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[1] While the specific signaling pathways modulated by Cyclo(L-Trp-L-Phe) are not yet fully elucidated, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action.

Potential Neuroprotective Signaling Pathway

Based on studies of the related compound Cyclo(L-Pro-L-Phe), a plausible neuroprotective mechanism for Cyclo(L-Trp-L-Phe) may involve the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15]

Caption: Putative neuroprotective signaling pathway of Cyclo(L-Trp-L-Phe).

Potential Anticancer Signaling Pathway

Research on a mixture of bacterial cyclodipeptides, including the structurally related Cyclo(L-Pro-L-Phe), has demonstrated an antitumor effect in melanoma by targeting the PI3K/Akt/mTOR pathway.[16] This suggests a potential mechanism for the anticancer activity of Cyclo(L-Trp-L-Phe).

Caption: Postulated anticancer signaling pathway of Cyclo(L-Trp-L-Phe).

Conclusion

Cyclo(L-Trp-L-Phe) presents a compelling molecular scaffold with significant potential in drug discovery, attributed to its inherent stability and diverse biological activities. While a comprehensive experimental characterization of its physical and chemical properties is still emerging, this guide consolidates the current knowledge and provides a framework for future research. The elucidation of its precise mechanisms of action and further quantitative analysis of its properties will be crucial for realizing its full therapeutic potential.

References

- 1. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uni-saarland.de [uni-saarland.de]

- 11. whitman.edu [whitman.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Legacy of 2,5-Diketopiperazines: A Technical Guide to Their Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diketopiperazines (DKPs), the smallest class of cyclic peptides, represent a ubiquitous and versatile scaffold in nature and synthetic chemistry. Initially encountered as byproducts of peptide synthesis, these conformationally constrained dipeptides have emerged as a privileged structure in drug discovery, exhibiting a wide array of biological activities. This in-depth technical guide explores the seminal discoveries, historical milestones, and evolving understanding of the synthesis and biological importance of 2,5-diketopiperazines. We provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by this fascinating class of molecules.

I. The Dawn of Discovery: Early Syntheses and Serendipitous Findings

The journey into the world of 2,5-diketopiperazines began in the late 19th century, not with a targeted discovery, but through the foundational explorations of peptide chemistry.

The First Synthesis: Curtius and Goebel (1888)

The first recorded synthesis of a cyclic dipeptide is credited to Theodor Curtius and August Goebel in 1888. While investigating the reactions of amino acid esters, they inadvertently synthesized a crystalline compound from leucine ethyl ester, which was later identified as cyclo(Leu-Leu).

Experimental Protocol: Synthesis of cyclo(Leu-Leu) (Adapted from Curtius and Goebel, 1888)

-

Starting Material: Leucine ethyl ester.

-

Procedure: Leucine ethyl ester was heated, leading to the spontaneous cyclization and formation of the corresponding 2,5-diketopiperazine. The exact temperature and reaction time were not meticulously documented in the original publication, reflecting the exploratory nature of early organic chemistry. The primary method of purification was recrystallization.

-

Observations: The formation of a stable, crystalline solid was observed, which was distinct from the starting amino acid ester.

The Synthesis of the Simplest DKP: Fischer and Fourneau (1901)

Emil Fischer, a pioneer in protein chemistry, and Ernest Fourneau, made a significant contribution in 1901 by synthesizing the parent molecule of the DKP family, cyclo(Gly-Gly), also known as glycine anhydride. Their work provided a more direct route to this fundamental cyclic dipeptide.

Experimental Protocol: Synthesis of cyclo(Gly-Gly) (Adapted from Fischer and Fourneau, 1901)

-

Starting Material: Glycylglycine.

-

Procedure: Glycylglycine was heated in glycerol at 170-180°C. The water generated during the intramolecular cyclization was continuously removed to drive the reaction towards the formation of the diketopiperazine.

-

Purification: The resulting cyclo(Gly-Gly) was purified by recrystallization from water.

A Serendipitous Discovery in Modern Peptide Chemistry: Gisin and Merrifield (1972)

For decades, DKPs were primarily of academic interest. Their significance in the burgeoning field of peptide synthesis became apparent through the work of B. F. Gisin and the Nobel laureate R. B. Merrifield in 1972. They identified 2,5-diketopiperazines as a significant byproduct in solid-phase peptide synthesis (SPPS), particularly when proline is the second amino acid in the sequence. This discovery was crucial for optimizing peptide synthesis protocols and understanding potential side reactions.

Experimental Protocol: Observation of DKP Formation in Solid-Phase Peptide Synthesis (Adapted from Gisin and Merrifield, 1972)

-

Context: During the synthesis of peptides on a solid support (e.g., Merrifield resin), the N-terminal protecting group of a dipeptide-resin is removed, exposing a free amino group.

-

Mechanism of DKP Formation: This free amino group can nucleophilically attack the ester linkage connecting the dipeptide to the resin, leading to the cleavage of the dipeptide from the support and the concomitant formation of a 2,5-diketopiperazine.

-

Key Observation: The formation of cyclo(D-Val-L-Pro) was observed in high yield (up to 70%) during the attempted synthesis of a longer peptide. This highlighted the high propensity of dipeptides, especially those containing proline, to cyclize.

-

Method of Detection: The diketopiperazine byproduct was identified in the reaction filtrate by comparison with a synthetically prepared standard.

II. From Byproduct to Bioactive Molecule: The Emergence of Biological Significance

The perception of 2,5-diketopiperazines shifted dramatically with the discovery of their natural occurrence and potent biological activities.

The First Biologically Active DKP: Cyclo(L-His-L-Pro)

In 1965, T. L. Perry and his colleagues made the groundbreaking discovery of a naturally occurring DKP, cyclo(L-His-L-Pro), in human urine.[1] This finding was a pivotal moment, suggesting that these cyclic dipeptides were not mere chemical curiosities but were, in fact, endogenous molecules with potential physiological roles.

Experimental Protocol: Isolation of cyclo(L-His-L-Pro) from Human Urine (Adapted from Perry et al., 1965)

-

Sample: Pooled human urine.

-

Initial Processing: Urine samples were acidified and passed through a column of Dowex 50W-X8 resin (H+ form) to adsorb amino acids and peptides.

-

Elution: The column was washed with water, and then the adsorbed compounds were eluted with aqueous ammonia.

-

Fractionation: The ammonia eluate was fractionated on a Dowex 1-X8 (acetate form) column.

-

Identification: Fractions were analyzed by paper chromatography. A specific spot was identified that gave a positive Pauly reaction (indicative of a histidine residue).

-

Characterization: The isolated compound was further characterized by its chromatographic behavior and comparison with a synthetic standard of cyclo(L-His-L-Pro), confirming its identity.

The discovery of cyclo(L-His-L-Pro) spurred a wave of research into the natural sources and biological functions of DKPs, revealing their widespread presence in microorganisms, plants, and animals.

III. Quantitative Analysis of Biological Activities

The diverse biological activities of 2,5-diketopiperazines have been extensively studied. The following tables summarize some of the key quantitative data, providing a comparative overview for drug development professionals.

A. Anticancer Activity

Many DKPs have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| 2,5-Diketopiperazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Plinabulin (a synthetic DKP analog) | NCI-H460 (Lung Cancer) | 0.0262 | [2] |

| Plinabulin | BxPC-3 (Pancreatic Cancer) | 0.0044 | [2] |

| NPI-2358 (Plinabulin) | A549 (Lung Cancer) | 0.01 | [3] |

| Compound 11 (a 3,6-diunsaturated DKP) | A549 (Lung Cancer) | 1.2 | [3] |

| Compound 11 | HeLa (Cervical Cancer) | 0.7 | [3] |

| Compound 3c (an N-1-monoallylated DKP) | U937 (Leukemia) | 0.36 | [4] |

| (S)-2a (a 2,6-diketopiperazine) | MDA-MB-231 (Breast Cancer) | 4.6 | [5] |

B. Antimicrobial Activity

The emergence of antibiotic resistance has fueled the search for new antimicrobial agents. DKPs have shown promise in this area, with some exhibiting potent activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| 2,5-Diketopiperazine Derivative | Microorganism | MIC (µg/mL) | Reference |

| Cyclo(Val-Ala) | Staphylococcus aureus | 0.01 | [6] |

| Cyclo(Pro-Gly) | Staphylococcus aureus | 0.04 | [6] |

| Cyclo(Ala-Phe) | Staphylococcus aureus | 0.10 | [6] |

| Cyclo(Phe-Pro) | Staphylococcus aureus 11471 | 17280 | |

| DKP 1 (a tetrasubstituted DKP) | Methicillin-resistant S. aureus (MRSA) | 4-8 µM | [1] |

| DKP 1 | Escherichia coli (MDR isolate) | 8-64 µM | [1] |

| Compound 4a (an indole DKP) | Escherichia coli | 1.10–36.9 µM |

IV. Signaling Pathways and Molecular Mechanisms

The biological effects of 2,5-diketopiperazines are mediated through their interaction with various cellular targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms of action.

A. Historical Development of 2,5-Diketopiperazine Research

B. General Synthetic Workflow for 2,5-Diketopiperazines

C. Inhibition of Tubulin Polymerization by Plinabulin

Plinabulin, a synthetic DKP derivative, exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.

D. Bacterial Quorum Sensing Modulation by DKPs

Certain DKPs can interfere with quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. This presents a promising antivirulence strategy.

V. Conclusion and Future Perspectives

From their humble beginnings as unexpected synthetic byproducts to their current status as promising therapeutic leads, the journey of 2,5-diketopiperazines has been one of continuous discovery. Their rigidified peptide backbone offers advantages in terms of metabolic stability and conformational pre-organization, making them ideal scaffolds for probing biological systems and for the development of novel drugs. The historical context provided in this guide underscores the importance of both serendipity and systematic investigation in scientific advancement.

For researchers and drug development professionals, the future of DKP research is rich with possibilities. The exploration of novel DKP derivatives through combinatorial chemistry and advances in synthetic methodologies will undoubtedly lead to the discovery of new bioactive compounds. Furthermore, a deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for the rational design of next-generation DKP-based therapeutics. The legacy of these simple cyclic dipeptides is a testament to the power of fundamental chemical research to unlock new avenues for improving human health.

References

- 1. Identification of the diketopiperazine of histidylproline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. historyofscience.com [historyofscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Cyclic Dipeptides in Cellular Communication: A Technical Guide for Researchers

October 31, 2025

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides and are ubiquitously found in nature.[1][2] For years, they were considered mere byproducts of protein degradation, but a growing body of evidence has repositioned them as critical signaling molecules with diverse and potent biological activities.[3] This technical guide provides an in-depth exploration of the multifaceted roles of CDPs in cell signaling pathways, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into their mechanisms of action, present quantitative data on their bioactivities, detail key experimental protocols, and visualize complex signaling cascades.

Introduction: The Emerging Significance of Cyclic Dipeptides

Cyclic dipeptides are formed by the condensation of two α-amino acids, resulting in a stable six-membered ring structure.[1][2] This unique conformation confers remarkable resistance to proteolysis, enhancing their bioavailability and making them attractive candidates for therapeutic development.[1][2] Their biological activities are vast, ranging from antibacterial and antifungal to anticancer and neuroprotective effects.[1][2] A key aspect of their functionality lies in their ability to modulate intercellular and intracellular communication, thereby influencing a myriad of cellular processes.

Mechanisms of Action in Cell Signaling

Cyclic dipeptides employ a variety of mechanisms to influence cell signaling pathways. These can be broadly categorized as follows:

-

Quorum Sensing Modulation: In prokaryotes, CDPs act as signaling molecules in quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[4][5][6][7][8] They can act as both autoinducers and inhibitors of QS, thereby regulating processes like biofilm formation, virulence factor production, and motility.[6][9][10]

-

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition: Certain CDPs have been identified as potent inhibitors of histone deacetylases (HDACs).[11][12] HDACs are enzymes that play a crucial role in chromatin remodeling and gene expression. By inhibiting HDACs, CDPs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[13][14] This mechanism is a cornerstone of their anticancer activity.

-

Modulation of Inflammatory and Oxidative Stress Pathways: A significant body of research highlights the role of CDPs, particularly cyclo(His-Pro), in neuroprotection and the modulation of inflammatory responses.[15][16] They can influence the Nrf2-NF-κB signaling axis, a critical pathway that regulates cellular responses to oxidative stress and inflammation.[15][16][17] By activating the Nrf2 antioxidant response and suppressing the pro-inflammatory NF-κB pathway, CDPs can protect cells from damage.[17][18]

-

Induction of Apoptosis and Cell Cycle Arrest: In the context of cancer, various CDPs have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[19][20] This is often achieved through the modulation of key signaling proteins involved in these processes, leading to the inhibition of tumor growth.

Quantitative Data on Cyclic Dipeptide Bioactivity